2-(1-Hexylhydrazinyl)benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3S |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-hexylhydrazine |
InChI |
InChI=1S/C13H19N3S/c1-2-3-4-7-10-16(14)13-15-11-8-5-6-9-12(11)17-13/h5-6,8-9H,2-4,7,10,14H2,1H3 |
InChI Key |
WKEYAWVXHYOKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 1 Hexylhydrazinyl Benzothiazole
Established Synthetic Routes for 2-Hydrazinobenzothiazole (B1674376) Precursors
The synthesis of 2-(1-Hexylhydrazinyl)benzothiazole fundamentally relies on the efficient preparation of its precursor, 2-hydrazinobenzothiazole. The construction of this precursor involves the formation of the benzothiazole (B30560) ring system and the subsequent introduction of the hydrazine (B178648) moiety.
Condensation Reactions Involving 2-Aminothiophenol (B119425) and Derivatives
A prevalent and versatile method for constructing the benzothiazole core is the condensation reaction of 2-aminothiophenol with various reagents. mdpi.commdpi.com This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to form the benzothiazole ring. mdpi.com
Commonly employed reagents for this condensation include:
Aldehydes and Ketones: The reaction of 2-aminothiophenol with aldehydes or ketones is a widely used strategy. mdpi.commdpi.com
Carboxylic Acids and Acyl Chlorides: These reagents can also be used to form the benzothiazole ring system. tandfonline.com
Carbon Disulfide: In the presence of a suitable catalyst, carbon disulfide can react with 2-aminothiophenol to yield 2-mercaptobenzothiazole (B37678), a key intermediate.
The reaction conditions for these condensations can vary significantly, with some methods requiring high temperatures and organic solvents, while others have been developed to proceed under milder, more environmentally friendly conditions. mdpi.commdpi.com For instance, the use of catalysts like Koser's reagent or copper(I) oxide can facilitate the reaction at room temperature. mdpi.com
Strategies for Introducing the Hydrazine Moiety
Once the benzothiazole scaffold is in place, the next critical step is the introduction of the hydrazine group at the 2-position. Several strategies have been developed for this transformation:
From 2-Mercaptobenzothiazole: A common route involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate (B1144303). researchgate.netresearchgate.netsemanticscholar.org This nucleophilic substitution reaction effectively replaces the thiol group with a hydrazinyl group. researchgate.net The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netnih.gov
From 2-Aminobenzothiazole (B30445): An alternative approach starts with 2-aminobenzothiazole. This can be converted to a diazonium salt, which is then reduced to form the 2-hydrazinobenzothiazole. google.com Another method involves the direct reaction of 2-aminobenzothiazole with hydrazine, often in the presence of an acid catalyst. google.com A patented method describes reacting 4-methyl-2-aminobenzothiazole with hydrazine hydrate in an aqueous hydrochloric acid solution under pressure. google.com
From 2-Halobenzothiazoles: The reaction of 2-chlorobenzothiazoles with hydrazine hydrate can also yield 2-hydrazinobenzothiazole through nucleophilic aromatic substitution.
Synthesis of this compound and its Analogues
With the 2-hydrazinobenzothiazole precursor in hand, the synthesis of the target compound, this compound, can be achieved through derivatization of the hydrazine moiety.
Alkylation/Acylation Strategies at the Hydrazinyl Nitrogen
The introduction of the hexyl group onto the hydrazinyl nitrogen is typically accomplished via an alkylation reaction. This involves reacting 2-hydrazinobenzothiazole with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base. The base is necessary to deprotonate the hydrazine nitrogen, making it a more potent nucleophile. A patent describes a method for producing N-alkylated 2-hydrazinobenzothiazole derivatives by reacting the parent compound with another compound in the presence of a metal amide, metal hydride, metal alkoxide, or organic alkali metal. google.com
Acylation reactions can also be performed at the hydrazinyl nitrogen. For instance, reacting 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides yields N'-substituted monohydrazides. chemicalpapers.com
Functional Group Interconversions on the Benzothiazole Ring
Further diversification of the this compound structure can be achieved by modifying the benzothiazole ring itself. This can involve introducing or altering substituents on the benzene (B151609) portion of the molecule.
Common functional group interconversions include:
Nitration and Reduction: The benzene ring can be nitrated, followed by reduction of the nitro group to an amino group. This amino group can then be further functionalized. nih.gov
Halogenation: The ring can be halogenated to introduce chloro, bromo, or fluoro substituents.
Alkylation and Acylation: Friedel-Crafts type reactions can be used to introduce alkyl or acyl groups onto the aromatic ring.
These modifications can be performed on the 2-hydrazinobenzothiazole precursor before the hexylation step or on the final this compound molecule, depending on the desired final product and the compatibility of the functional groups with the reaction conditions.
Optimization of Synthetic Pathways and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods for benzothiazole derivatives. mdpi.comresearchgate.net This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Key green chemistry approaches applied to benzothiazole synthesis include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. orgchemres.orgrsc.orgorganic-chemistry.org For instance, the synthesis of 2-arylbenzothiazoles has been achieved in aqueous media. organic-chemistry.org
Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed without the need for a catalyst or solvent, often utilizing microwave irradiation or ultrasound to promote the reaction. mdpi.comnih.gov
Use of Recyclable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. mdpi.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which simplifies the process and reduces the need for purification of intermediates. nih.gov
CO2 as a Promoter: A novel method utilizes CO2 in an alcohol system to generate alkyl carbonic acid in situ, which then catalyzes the condensation of 2-aminothiophenol with aldehydes under mild conditions. tandfonline.comtandfonline.com
A study reported the synthesis of 2-hydrazinyl-4,6-dimethyl-1,3-benzothiazole using industrial waste salt and water as a solvent, highlighting a cost-effective and environmentally conscious approach. ripublication.com Another green method for synthesizing benzothiazole-2-thiol derivatives involves using copper sulfate (B86663) as a catalyst in aqueous media. orgchemres.org
These optimized and green synthetic pathways not only make the production of this compound and its analogues more efficient and economical but also align with the growing demand for sustainable chemical manufacturing.
Preclinical Biological Activity Spectrum of 2 1 Hexylhydrazinyl Benzothiazole and Derivatives
Antimicrobial Activity Studies (in vitro and in vivo non-human)
Benzothiazole (B30560) derivatives have been extensively studied for their potential as antimicrobial agents, showing efficacy against a broad range of microorganisms. researchgate.netscilit.commdpi.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the potent antibacterial properties of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 2,5-disubstituted furan (B31954) benzothiazole compounds have shown greater activity than ampicillin (B1664943) against Saccharomyces cerevisiae. nih.gov
A series of heteroaryl isothiazolones (HITZs) demonstrated broad-spectrum activity, particularly against Gram-positive strains, including resistant forms like MRSA and vancomycin-nonsusceptible staphylococci. nih.gov These compounds were often more potent than standard antimicrobials. nih.gov While less active against Enterobacteriaceae, the HITZs showed significant potency against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria species. nih.gov Time-kill assays revealed excellent bactericidal activity against staphylococci. nih.gov In murine infection models, these compounds proved effective in both sepsis and thigh infection models. nih.gov
Specifically, some benzothiazole derivatives have shown superior inhibition against Gram-positive bacteria like S. aureus and Streptococcus pneumoniae compared to Gram-negative strains, with activity surpassing that of cefotaxime. nih.gov Conversely, other derivatives, such as those of isatin, displayed greater efficacy against Gram-negative bacteria like E. coli and P. aeruginosa, even exceeding the activity of ciprofloxacin. nih.gov
The substitution on the benzothiazole ring plays a crucial role in antibacterial activity. For example, a chloro group at the 5th position has been shown to enhance antibacterial action. nih.gov Similarly, substitutions at the 7th position with a methoxy (B1213986) thiophene-3-yl moiety have been found to improve antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov
| Compound Type | Bacterial Strains | Activity | Reference |
| 2,5-disubstituted furan benzothiazoles | Saccharomyces cerevisiae | More active than ampicillin | nih.gov |
| Heteroaryl isothiazolones (HITZs) | Gram-positive (including MRSA), H. influenzae, M. catarrhalis, Neisseria spp. | Broad-spectrum, often more potent than standard drugs | nih.gov |
| Pyrimidine and pyrrole (B145914) analogues | S. aureus, Streptococcus pneumoniae (Gram-positive) | Better inhibition than against Gram-negative strains | nih.gov |
| Isatin derivatives | E. coli, P. aeruginosa (Gram-negative) | More active than ciprofloxacin | nih.gov |
| Dichloropyrazole-based analogues | Gram-positive and Gram-negative strains | Better inhibitory activity than novobiocin | nih.gov |
Antifungal Activity Against Pathogenic Fungi
The antifungal potential of benzothiazole derivatives has been well-documented. scilit.comnih.gov A study involving a library of 20 dialkyne substituted 2-aminobenzothiazole (B30445) derivatives revealed that while most compounds showed moderate to weak antifungal activity, one compound, 3n, was highly active against all tested fungal strains. nih.gov Another study on heteroarylated benzothiazoles demonstrated good antifungal activity, with inhibition of 14-lanosterol demethylase suggested as a possible mechanism. mdpi.com
| Compound Derivative | Fungal Strains | Activity | Reference |
| Dialkyne substituted 2-aminobenzothiazole (3n) | Various fungal strains | Most active in the series | nih.gov |
| Heteroarylated benzothiazoles | Various fungal strains | Good antifungal activity | mdpi.com |
Antiviral Properties
Benzothiazole derivatives have emerged as a significant class of compounds with promising antiviral activities. researchgate.netnih.govnih.gov Research has shown that these compounds can be effective against a variety of viruses. nih.gov For example, some pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated potential in reducing viral plaques of Herpes Simplex Virus 1 (HSV-1). nih.gov Similarly, certain benzothiazolyl-arylhydrazones have also shown significant antiviral activity against HSV-1. nih.gov
The design of antiviral benzothiazole analogues often involves simple substitutions at the C-2 position, which can lead to broad-spectrum activity against viruses with homologous genomes. nih.gov One derivative, 2-(p-chlorophenoxymethyl)benzothiazole, was found to be a potent inhibitor of the reverse transcriptase enzyme of a retrovirus. nih.gov
Anticancer / Antiproliferative Investigations (in vitro cell lines and in vivo non-human tumor models)
The anticancer properties of benzothiazole derivatives have attracted considerable interest, with numerous studies demonstrating their potential as antitumor agents. nih.govnih.gov
Cytotoxicity and Selectivity in Cancer Cell Lines
Benzothiazole derivatives have shown marked cytotoxic effects against various cancer cell lines. nih.gov A library of phenylacetamide derivatives containing the benzothiazole nucleus induced significant viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.gov One derivative, 4l, exhibited a greater antiproliferative effect and higher selectivity against cancer cells. nih.gov
In another study, three different benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) and 6-nitrobenzo[d]thiazol-2-ol (C), were tested against the human lung carcinoma cell line A549. jnu.ac.bdresearchgate.net Both compounds A and C showed mild but interesting cytotoxic properties. jnu.ac.bdresearchgate.net Furthermore, a series of 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole demonstrated variable cytotoxic effects against MCF-7 breast cancer cells, with four compounds showing potent activity. ekb.eg The presence of activating groups on the aromatic ring, such as methyl and hydroxyl, was found to enhance cytotoxicity. ekb.eg
| Compound Derivative | Cancer Cell Line(s) | Cytotoxic Activity | Reference |
| Phenylacetamide derivatives (e.g., 4l) | Paraganglioma, Pancreatic cancer | Marked viability reduction, high selectivity | nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | Lung carcinoma (A549) | Mildly cytotoxic | jnu.ac.bdresearchgate.net |
| 6-nitrobenzo[d]thiazol-2-ol (C) | Lung carcinoma (A549) | Mildly cytotoxic | jnu.ac.bdresearchgate.net |
| 1,3,4-oxadiazoles from 2-hydroxy benzothiazole | Breast cancer (MCF-7) | Variable, with some potent compounds | ekb.eg |
Modulation of Apoptosis and Cell Cycle Progression
Mechanistic studies have revealed that benzothiazole derivatives can induce cancer cell death through the modulation of apoptosis and cell cycle progression. nih.govnih.gov A series of benzothiazole-tethered triazole compounds were found to trigger cell cycle arrest in the G2/M phase and promote apoptosis in triple-negative breast cancer cells. nih.gov Molecular docking studies suggested that these effects are mediated through the inhibition of the Bcl-2 protein. nih.gov
In another investigation, a novel pyrazoline derivative, BHX, was shown to suppress the proliferation of chronic myeloid leukemia (CML) K562 cells by inducing apoptosis and G0/G1 phase arrest. nih.gov The apoptotic mechanism was found to be mitochondria-mediated, involving the activation of caspase-3 and caspase-9. nih.gov
Anti-angiogenic Potentials
Derivatives of benzothiazole have demonstrated notable anti-angiogenic properties in preclinical studies. Certain pyrazolo-benzothiazole hybrids have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov In these studies, compounds were screened for their cytotoxic effects on various cancer cell lines, including colon, prostate, lung, and glioblastoma cells, as well as on normal human embryonic kidney cells. nih.gov Specific hybrids showed significant inhibitory activity against VEGFR-2 kinase and also demonstrated growth inhibition in three-dimensional multicellular spheroids of prostate and glioblastoma cancer cells. nih.gov These findings highlight the potential of benzothiazole derivatives as a scaffold for the development of new anti-angiogenic agents. nih.govnih.gov The dysregulation of signaling pathways involving vascular endothelial growth factor is a target for many benzothiazole derivatives. nih.gov
Anti-inflammatory and Antioxidant Properties
Benzothiazole and its derivatives have been recognized for their significant anti-inflammatory and antioxidant activities, which are often interconnected. niscair.res.innih.govnih.govnih.gov These properties are attributed to the unique chemical structure of the benzothiazole nucleus. niscair.res.innih.gov
Benzothiazole derivatives have been shown to effectively inhibit key inflammatory mediators. Some have demonstrated potent inhibitory effects on the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4) in stimulated peripheral blood mononuclear cells (PBMCs). nih.gov For instance, specific analogs have shown selective inhibition of IL-2 and T-cell proliferation, while others interfere with both IL-2 and IL-4, suggesting a potential role in modulating humoral immune responses. nih.gov Furthermore, certain derivatives have been found to significantly suppress the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-induced murine macrophages. nih.gov The anti-inflammatory potential of these compounds is also linked to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov
Table 1: Inhibitory Activity of Benzothiazole Derivatives on Inflammatory Mediators
| Compound/Derivative | Target | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Benzothiazole analog 4 | IL-2 and T-cell proliferation | Inhibitory | <4.0 to 12.8 μM | nih.gov |
| Benzothiazole analog 12 | IL-4 and T-cell proliferation | Inhibitory | <4.0 to 40.3 μM | nih.gov |
| Benzothiazole analog 8 | IL-2 and IL-4 | Non-selective inhibition | <4.0 to 12.8 μM (IL-2), <4.0 to 40.3 μM (IL-4) | nih.gov |
| Benzothiazole analog 18 | IL-2 and IL-4 | Non-selective inhibition | <4.0 to 12.8 μM (IL-2), <4.0 to 40.3 μM (IL-4) | nih.gov |
| Benzothiazole analog 4 | Nitric Oxide (in J774 macrophages) | 56% inhibition at 25 μg/mL | - | nih.gov |
| Benzothiazole analog 8 | Nitric Oxide (in J774 macrophages) | 91% inhibition at 25 μg/mL | - | nih.gov |
| Benzothiazole analog 9 | Nitric Oxide (in J774 macrophages) | 58% inhibition at 25 μg/mL | - | nih.gov |
| Benzothiazole analog 18 | Nitric Oxide (in J774 macrophages) | 78% inhibition at 25 μg/mL | - | nih.gov |
The antioxidant capacity of benzothiazole derivatives is well-documented, with many compounds demonstrating potent radical scavenging abilities. niscair.res.innih.govresearchgate.netijpsr.com The hydrazone moiety, in particular, is noted for its antioxidant properties, largely due to the presence of a crucial N-H bond. nih.gov Studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant potential of these compounds. niscair.res.innih.govijpsr.com The results often indicate that the antioxidant activity is significantly influenced by the nature and position of substituents on the benzothiazole ring. For example, derivatives bearing methoxy groups have shown promising antioxidant activity, in some cases superior to the standard antioxidant ascorbic acid. niscair.res.in The mechanism of action is believed to involve the donation of a hydrogen atom to free radicals, thereby neutralizing them. ijpsr.com
Some benzothiazole derivatives have also been shown to suppress oxidative burst and reactive oxygen species (ROS) production in phagocytes. nih.gov This modulation of oxidative stress is a key aspect of their protective effects against cellular damage. nih.gov
Table 2: Antioxidant Activity of Benzothiazole-2-yl-hydrazone Derivatives (DPPH Assay)
| Compound | Substituent | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 4c | Methoxy | 38.3 | niscair.res.in |
| 4e | Methoxy | 40.2 | niscair.res.in |
| 4f | Methoxy | 42.8 | niscair.res.in |
| 4g | Methoxy | 45.1 | niscair.res.in |
| 4h | Methoxy | 48.6 | niscair.res.in |
| 4i | Methoxy | 50.4 | niscair.res.in |
| Ascorbic Acid (Standard) | - | 52.1 | niscair.res.in |
Other Noteworthy Biological Activities
Beyond their anti-angiogenic, anti-inflammatory, and antioxidant effects, derivatives of 2-(1-Hexylhydrazinyl)benzothiazole have been investigated for a range of other biological activities.
Enzyme Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of various enzymes. nih.govnih.gov They have shown significant inhibitory activity against carbonic anhydrase isoforms, particularly hCA II and hCA V, with inhibition constants in the micromolar range. nih.gov Some derivatives also act as monoamine oxidase (MAO) inhibitors, with high selectivity for MAO-B, suggesting potential applications in neurodegenerative disorders. d-nb.info Furthermore, certain benzothiazoles have been explored as urease inhibitors. scielo.br
Immunomodulation: The immunomodulatory potential of benzothiazole derivatives has been demonstrated through their ability to inhibit the proliferation of activated peripheral blood mononuclear cells (PBMCs). nih.gov Several compounds have shown potent inhibitory activity, affecting cytokine production and T-cell proliferation, indicating their potential to modulate immune responses. nih.gov
Anthelmintic Activity: Several studies have reported the anthelmintic properties of benzothiazole derivatives. asianpubs.orgijnrd.orgresearchgate.netresearchgate.net In in vitro tests against earthworm species, certain synthesized compounds have shown promising effects, with activity comparable to the standard drug mebendazole. asianpubs.orgresearchgate.net The presence of specific substituents, such as a fluorine atom, on the benzothiazole moiety appears to enhance this activity. asianpubs.org
Antidiabetic Potential: N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated for their in vivo antidiabetic activity in a model of non-insulin-dependent diabetes mellitus. nih.gov Several of these compounds demonstrated a significant ability to lower plasma glucose levels. nih.gov A potential mechanism of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov
Neuroprotective Effects: The neuroprotective potential of benzothiazole derivatives is an emerging area of research. nih.govmdpi.com For instance, the compound T-817MA has been shown to protect against neurotoxicity in animal models of Parkinson's disease by blocking lipid peroxidation. nih.gov Other derivatives have been synthesized and have shown the ability to reverse motor impairments in rotenone-induced models of Parkinson's disease, suggesting they may be beneficial against neurodegenerative conditions. nih.gov
Table 3: Profile of Other Biological Activities of Benzothiazole Derivatives
| Biological Activity | Target/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase (hCA II, hCA V) | Inhibition constants in the micromolar range (2.9 to 88.1 µM). | nih.gov |
| Monoamine Oxidase B (MAO-B) | Potent and selective inhibition with IC₅₀ values <0.017 µM. | d-nb.info | |
| Urease | Mixed-inhibitors with IC₅₀ values in the millimolar range. | scielo.br | |
| Immunomodulation | PHA-activated PBMCs | Potent inhibitory activity with IC₅₀ ranging from 3.7 to 11.9 μM. | nih.gov |
| Anthelmintic Activity | Earthworm models | Activity comparable to mebendazole. | asianpubs.orgresearchgate.net |
| Antidiabetic Activity | Non-insulin-dependent diabetes rat model | Significant lowering of plasma glucose. | nih.gov |
| Neuroprotective Effects | MPTP-induced neurotoxicity mouse model | Attenuation of dopamine (B1211576) level decrease and lipid peroxidation. | nih.gov |
| Rotenone-induced Parkinson's rat model | Reversal of gross motor impairments. | nih.gov |
Molecular Mechanisms of Action and Target Identification for 2 1 Hexylhydrazinyl Benzothiazole
Identification of Key Molecular Targets
Research into benzothiazole (B30560) derivatives has identified several key molecular targets, primarily centered on proteins and nucleic acids. These interactions are fundamental to their observed biological effects.
Protein Interaction and Binding Studies
Benzothiazole scaffolds have been shown to interact with a variety of proteins, often leading to the inhibition of their enzymatic functions. These interactions are critical to their potential therapeutic applications.
Notably, certain benzothiazole derivatives have been identified as inhibitors of enzymes such as urease and DNA topoisomerase IIα. scielo.brresearchgate.net For instance, 2-(pyridin-4-yl)benzothiazole has been demonstrated to be a mixed-inhibitor of jack bean urease, suggesting interaction with the enzyme's active site. scielo.br In other studies, benzothiazole derivatives have shown potent inhibitory activity against human DNA topoisomerase IIα, an enzyme crucial for DNA replication and repair. researchgate.net The compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3) was found to be a particularly effective inhibitor, likely through direct interaction with the enzyme. researchgate.net
Furthermore, the heat shock protein 70 (Hsp70) has been identified as a target for benzothiazole-rhodacyanines. nih.gov These compounds bind to an allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors and leading to cell death in cancer cell lines. nih.gov Another study focused on benzothiazole derivatives as inhibitors of DNA gyrase, a bacterial enzyme, by binding to its ATP-binding site. nih.gov
Table 1: Protein Interaction and Binding Studies of Benzothiazole Derivatives
| Derivative | Target Protein | Observed Effect |
|---|---|---|
| 2-(Pyridin-4-yl)benzothiazole | Jack Bean Urease | Mixed-type inhibition scielo.br |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (BM3) | Human DNA Topoisomerase IIα | Inhibition with an IC50 of 39 nM researchgate.net |
| Benzothiazole-rhodacyanines (e.g., JG-98) | Heat Shock Protein 70 (Hsp70) | Allosteric inhibition nih.gov |
| 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylic acid | DNA Gyrase | Inhibition of ATP-binding site nih.gov |
DNA/RNA Binding and Interference
The interaction of benzothiazole derivatives with nucleic acids is another significant area of investigation. These compounds have been shown to bind to DNA through various modes, including intercalation and groove binding, which can interfere with DNA's template functions. nih.govresearchgate.net
Studies on 2-acetylpyridine (B122185) hydrazone derivatives of benzothiazole have suggested that these compounds can interact directly with the DNA molecule, likely affecting its template activity during replication and transcription. nih.gov Research on metal complexes of benzothiazole Schiff bases has indicated an intercalative mode of binding to calf thymus DNA (ct-DNA). researchgate.net In contrast, the benzothiazole derivative BM3 was identified as a DNA minor groove-binding agent, rather than an intercalator. researchgate.net This binding to the minor groove can still significantly impact DNA-protein interactions and gene expression.
A benzothiazole derivative, designated as 5g, has been shown to induce DNA damage, specifically double-strand breaks, which leads to a G2/M cell cycle arrest in cancer cells. nih.gov This effect is thought to be mediated by the generation of reactive oxygen species. nih.gov
While direct evidence for RNA interference by 2-(1-Hexylhydrazinyl)benzothiazole is lacking, the broader field of RNA interference (RNAi) therapeutics is being explored for various diseases. nih.gov The core machinery of RNAi, involving Dicer and Argonaute proteins, is crucial for gene silencing. nih.gov It is plausible that synthetic compounds could be designed to modulate these pathways, but specific studies on benzothiazole derivatives in this context are not yet prevalent.
Table 2: DNA/RNA Interaction and Interference by Benzothiazole Derivatives
| Derivative/Class | Interaction Type | Consequence |
|---|---|---|
| 2-Acetylpyridine hydrazone derivatives | Direct DNA interaction | Affects DNA template activity nih.gov |
| Metal complexes of benzothiazole Schiff bases | DNA intercalation | Binds to DNA researchgate.net |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (BM3) | DNA minor groove binding | Inhibits DNA topoisomerase IIα researchgate.net |
| Benzothiazole derivative (5g) | Induces DNA double-strand breaks | G2/M cell cycle arrest nih.gov |
Cellular Pathway Elucidation
Gene Expression Profiling (Transcriptomics)
Specific transcriptomic data for this compound is not available. However, studies on other heterocyclic compounds provide insights into how such molecules can alter gene expression. For example, a benzimidazole (B57391) salt was shown to elevate the expression of pro-apoptotic genes like BAX, CASPASE-3, and CASPASE-8, while also affecting the anti-apoptotic gene BCL-2 in a human liver cancer cell line. jksus.org This modulation of gene expression is a key mechanism for inducing apoptosis in cancer cells. jksus.org Given the structural similarities, it is conceivable that this compound could have similar effects on gene expression, but this remains to be experimentally verified.
Protein Expression and Modification Analysis (Proteomics)
Proteomic analyses for this compound have not been reported. However, the study on the benzothiazole derivative 5g, which induces G2/M arrest, observed deregulation of several cell cycle-associated proteins. nih.gov These included Cyclin-dependent kinase 1 (CDK1), B-cell lymphoma 2 (BCL2), Cyclin B1, and Cell division cycle 25 homolog C (CDC25c). nih.gov Such changes in protein expression and their phosphorylation status are direct consequences of the upstream signaling events triggered by the compound.
Structure Activity Relationship Sar Studies of 2 1 Hexylhydrazinyl Benzothiazole Derivatives
Influence of Benzothiazole (B30560) Ring Substitutions on Biological Activity
The substitution pattern on the benzothiazole ring is a critical determinant of the biological activity of its derivatives. Research has consistently shown that modifications at various positions of this bicyclic system can significantly modulate the pharmacological properties of the resulting compounds.
Substitutions at the C-2 and C-6 positions of the benzothiazole nucleus have been a particular focus of SAR studies. The introduction of different functional groups at these sites can impact the molecule's electronic properties, lipophilicity, and steric profile, all of which are crucial for its interaction with biological targets. For instance, studies on related benzothiazole derivatives have demonstrated that the presence of electron-withdrawing or electron-donating groups can profoundly affect their antimicrobial and anticancer activities.
In a study on benzothiazole-hydrazone analogues, it was observed that the nature of the substituent on the phenyl ring attached to the hydrazone moiety influenced the antimicrobial activity. Specifically, compounds bearing electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) tended to exhibit increased antibacterial activity, whereas those with electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) showed enhanced antifungal activity. nih.gov Another study highlighted that the presence of a chloro group at the 5th position of the benzothiazole ring in certain azo dyes enhanced their antibacterial activity. nih.gov
The following table summarizes the effect of various substituents on the biological activity of benzothiazole derivatives based on findings from different research studies.
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
| C-5 | Chloro (-Cl) | Enhanced antibacterial activity in azo dyes. | nih.gov |
| Phenyl ring (hydrazone) | Electron-donating (e.g., -OH, -OCH3) | Increased antibacterial activity. | nih.gov |
| Phenyl ring (hydrazone) | Electron-withdrawing (e.g., -Cl, -NO2, -F, -Br) | Increased antifungal activity. | nih.gov |
Role of the Hydrazinyl Moiety in Biological Potency
The hydrazinyl (-NH-NH-) or hydrazone (-NH-N=CH-) moiety at the C-2 position of the benzothiazole ring is a key pharmacophore that plays a pivotal role in the biological potency of these derivatives. This functional group is known to be involved in crucial interactions with biological targets, often through hydrogen bonding.
The nitrogen atoms of the hydrazinyl group can act as hydrogen bond donors and acceptors, facilitating the binding of the molecule to the active sites of enzymes or receptors. The reactivity of this moiety also allows for the synthesis of a wide range of derivatives, such as Schiff bases and hydrazones, which have shown significant biological activities.
For example, a series of new benzo[d]thiazole-hydrazone analogues were synthesized and screened for their in vitro antibacterial and antifungal activities. The results indicated that many of these compounds exhibited potent antimicrobial properties, underscoring the importance of the hydrazone linkage for activity. nih.gov In another study, the synthesis of benzothiazole derivatives bearing an ortho-hydroxy-N-acylhydrazone moiety resulted in compounds with potent antitumor activities. mdpi.com
The table below presents findings on the biological activities of benzothiazole derivatives where the hydrazinyl/hydrazone moiety is a key structural feature.
| Derivative Type | Biological Activity | Key Finding | Reference |
| Benzo[d]thiazole-hydrazones | Antibacterial, Antifungal | The hydrazone moiety is crucial for antimicrobial potency. | nih.gov |
| Benzothiazole with ortho-hydroxy-N-acylhydrazone | Antitumor | The ortho-hydroxy-N-acylhydrazone group is vital for anticancer effects. | mdpi.com |
Impact of the Hexyl Chain on Efficacy and Target Interaction
The hexyl chain attached to the hydrazinyl moiety introduces a significant lipophilic character to the 2-(1-Hexylhydrazinyl)benzothiazole molecule. The length and nature of such alkyl chains can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.
An optimal level of lipophilicity is crucial for a molecule to traverse biological membranes, such as the cell walls of bacteria or the membranes of cancer cells, to reach its intracellular target. An increase in alkyl chain length generally leads to higher lipophilicity, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.
While specific studies on the systematic variation of the alkyl chain length in 2-(1-alkylhydrazinyl)benzothiazoles are limited, research on other heterocyclic compounds provides valuable insights. For instance, a study on N-alkylmorpholine derivatives demonstrated a clear structure-activity relationship where compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, a study on benzo[d]thiazole-hydrazone analogues reported that aliphatic analogues showed no antibacterial or antifungal activities at high concentrations, suggesting that a simple alkyl chain might not always be favorable for antimicrobial action in this specific scaffold. nih.gov
Stereochemical Implications for Biological Activity (if applicable)
At present, there is no available information from the conducted research regarding the stereochemical implications for the biological activity of this compound. The molecule itself does not possess a chiral center unless a substituent introduces one. If chiral derivatives were to be synthesized, it would be crucial to investigate the biological activity of the individual enantiomers, as it is well-established in pharmacology that different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. mdpi.com
Computational Chemistry Approaches in the Study of 2 1 Hexylhydrazinyl Benzothiazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2-(1-Hexylhydrazinyl)benzothiazole, might interact with a biological target, typically a protein or enzyme.
While docking studies specifically for this compound are not detailed in the available literature, research on other benzothiazole (B30560) derivatives highlights the potential of this scaffold to interact with various biological targets. For instance, novel benzothiazole derivatives have been investigated as potential antimicrobial agents by studying their interactions with enzymes like Escherichia coli dihydroorotase. nih.gov In these studies, molecular docking revealed that benzothiazole compounds can form hydrogen bonds with key amino acid residues in the active site of the enzyme, such as LEU222 or ASN44. nih.gov The bulky nature of the thiazole (B1198619) and associated ring systems can also lead to strong hydrophobic interactions, which may block the substrate from accessing the active site, thereby inhibiting the enzyme. nih.gov
Similarly, various designed benzothiazole derivatives have been screened in silico for their potential as anticonvulsant agents by targeting GABA-aminotransferase. wjarr.com Docking studies of these derivatives have shown excellent binding scores and hydrogen bond interactions with the amino acids in the protein's active site. wjarr.com For a hypothetical docking study of this compound, one would expect the benzothiazole core to anchor the molecule within a binding pocket, while the hexylhydrazinyl side chain could form specific hydrogen bonds and hydrophobic interactions, influencing its binding affinity and selectivity for a particular target.
In another example, benzothiazole derivatives have been designed and evaluated as inhibitors of the p53-MDM2 pathway, a key target in breast cancer therapy. nih.gov Molecular docking assessments of these compounds against the p53-MDM2 target (PDB: 4OGT) have identified derivatives with high glide scores, indicating strong binding potential. nih.gov
The insights from these studies on related compounds suggest that molecular docking simulations of this compound would be a valuable first step in identifying its potential biological targets and understanding its mechanism of action at a molecular level.
Molecular Dynamics Simulations for Conformational Stability and Binding
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method complements molecular docking by assessing the stability of the predicted binding pose and revealing the conformational changes that may occur upon ligand binding.
Although specific MD simulation data for this compound is not available, studies on other benzothiazole derivatives demonstrate the utility of this approach. For example, MD simulations have been used to assess the stability of the complex formed between a designed benzothiazole derivative (B25) and the p53-MDM2 target over a 200-nanosecond timeframe. nih.gov Such simulations can confirm that the ligand remains stably bound within the active site and that the key interactions predicted by docking are maintained throughout the simulation.
In a different study, MD simulations were employed to investigate benzothiazole- and phthalimide-derived compounds as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov These simulations revealed the strong binding affinity and stability of the lead candidates, reinforcing the predictions from docking studies. nih.gov The conformational stability of a designed benzothiazole-thiazole hybrid as a competitive inhibitor of the p56lck enzyme was also confirmed through MD simulations. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
While a specific QSAR model for this compound has not been identified in the literature, a fragment-based QSAR analysis has been conducted on a series of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives for their antitubercular activity. nih.gov In this study, the molecules were fragmented, and various molecular descriptors were calculated for each fragment. A multiple linear regression (MLR) analysis was then used to build a G-QSAR model. nih.gov The resulting model provided insights into the structural requirements for antitubercular activity, such as the importance of halogen atoms. nih.gov
In another study, QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds was performed using electronic descriptors like atomic net charges, dipole moment, ELUMO, EHOMO, and polarizability. researchgate.net The best QSAR model was determined using a multiple linear regression approach, resulting in an equation that could predict the antimalarial activity (Log IC50). researchgate.net
These examples show that a QSAR model for a series of compounds including this compound could be developed. This would require synthesizing and testing a library of related compounds to generate the necessary biological activity data. The resulting model could then be used to predict the activity of untested analogs and to optimize the structure for enhanced potency.
Table 1: Example of a QSAR Model for Antimalarial Benzothiazole Derivatives
| Model Equation | Statistical Parameters |
|---|
This table is for illustrative purposes and is based on a study of different benzothiazole derivatives.
In Silico Prediction of Molecular Properties Relevant to Biological Activity and Preclinical Disposition
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. These predictions help in identifying potential liabilities early in the drug discovery process.
For various benzothiazole derivatives, in silico ADME and toxicity evaluations have been performed. nih.gov These studies often assess compliance with criteria such as Lipinski's rule of five, which predicts oral bioavailability. nih.gov For instance, in a study of benzothiazole derivatives as p53-MDM2 inhibitors, all compounds adhered to Lipinski's criteria, suggesting favorable oral drug properties. nih.gov
In another study, the SwissADME server was used to predict the physicochemical and ADME properties of hybrid molecules of benzothiazole. rdd.edu.iquomustansiriyah.edu.iq The predictions indicated that while the compounds complied with Lipinski's rule, they showed potentially low passive oral absorption and no penetration of the blood-brain barrier (BBB). rdd.edu.iquomustansiriyah.edu.iq Some of the hybrid molecules were also predicted to be substrates for P-glycoprotein (P-gp), which can affect their distribution and elimination. rdd.edu.iquomustansiriyah.edu.iq
For this compound, a similar in silico profiling would be highly informative. Predictions of its solubility, permeability, metabolic stability, and potential for interactions with drug transporters would be crucial for its preclinical assessment.
Table 2: Illustrative In Silico ADME Predictions for Benzothiazole Derivatives
| Compound Type | Lipinski's Rule Compliance | Predicted Oral Absorption | BBB Penetration | P-gp Substrate |
|---|---|---|---|---|
| Benzothiazole-hydroxamic acid hybrids rdd.edu.iquomustansiriyah.edu.iq | Yes | Low | No | Some predicted as substrates |
This table provides examples from studies on different classes of benzothiazole derivatives and is not specific to this compound.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be followed by lead optimization, where the identified "hits" are chemically modified to improve their potency, selectivity, and pharmacokinetic properties.
While there is no specific virtual screening campaign reported for this compound, the benzothiazole scaffold is frequently used in such studies. For example, virtual screening of benzothiozinone derivatives has been used to identify potential inhibitors of Mycobacterium tuberculosis kinases. nih.gov In such a workflow, a large database of compounds would be docked into the active site of the target protein, and the top-scoring compounds would be selected for further experimental testing.
Once a hit like this compound is identified, lead optimization strategies would come into play. This could involve, for instance, modifying the length of the hexyl chain to improve hydrophobic interactions or altering the substitution pattern on the benzothiazole ring to enhance selectivity or reduce metabolic liabilities. The insights gained from molecular docking, MD simulations, and QSAR models would guide these chemical modifications.
Analytical Methodologies for Research and Preclinical Investigation of 2 1 Hexylhydrazinyl Benzothiazole
Chromatographic Techniques for Compound Analysis in Research Matrices
Chromatographic methods are fundamental in the separation and quantification of 2-(1-Hexylhydrazinyl)benzothiazole from various research matrices. The choice of technique is often dictated by the physicochemical properties of the compound and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzothiazole (B30560) derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. This typically involves a C18 column, which is well-suited for the separation of moderately nonpolar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. This gradient elution allows for the effective separation of the analyte from matrix components and potential metabolites.
Gas Chromatography (GC) can also be utilized, particularly for volatile derivatives or after appropriate derivatization of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can offer high sensitivity and selectivity. However, the thermal stability of the compound must be considered to prevent degradation during analysis.
Thin-Layer Chromatography (TLC) serves as a valuable tool for preliminary analysis and for monitoring the progress of chemical reactions during the synthesis of this compound. It can also be applied in quantitative structure-activity relationship (QSAR) studies of benzothiazole derivatives to correlate chromatographic behavior with biological activity. nih.gov
Table 1: Exemplary Chromatographic Conditions for Benzothiazole Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | RP-18 | SPB-5 (or equivalent) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or MS |
| Typical Application | Quantitative analysis in biological fluids | Analysis of volatile derivatives |
Spectroscopic Techniques for Quantitative Analysis in Biological Systems
Spectroscopic methods are indispensable for the quantitative determination of this compound in biological samples, offering high sensitivity and specificity.
UV-Visible (UV-Vis) Spectroscopy is often used in conjunction with HPLC for detection. The benzothiazole ring system possesses a characteristic chromophore that absorbs UV radiation, allowing for quantification based on the Beer-Lambert law. The selection of an appropriate wavelength, corresponding to the absorbance maximum of the compound, is crucial for achieving optimal sensitivity.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the gold standard for quantitative bioanalysis. The high selectivity of MS allows for the differentiation of the analyte from endogenous interferences. For this compound, specific fragment ions can be monitored in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance quantification accuracy. For instance, in the analysis of other benzothiazoles, characteristic fragment ions are used for identification and quantification. ucdavis.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy, while primarily a tool for structural elucidation, can also be adapted for quantitative purposes (qNMR). This technique can provide an absolute quantification of the compound in a sample without the need for a calibration curve, provided a suitable internal standard is used.
Table 2: Spectroscopic Parameters for the Analysis of Related Benzothiazole Compounds
| Technique | Parameter | Typical Value/Range |
| LC-MS/MS | Parent Ion (m/z) | Specific to the compound |
| Fragment Ions (m/z) | Dependent on fragmentation pattern | |
| Collision Energy | Optimized for maximal fragmentation | |
| UV-Vis | Wavelength (λmax) | Dependent on the chromophore |
Bioanalytical Assay Development for Preclinical Animal Studies
The development of a robust and validated bioanalytical assay is a prerequisite for conducting preclinical animal studies. This ensures that the data generated on the absorption, distribution, metabolism, and excretion (ADME) of this compound are reliable and can be used to make informed decisions in the drug development process.
The process begins with the development of a method that is selective, sensitive, accurate, and precise. nih.gov Sample preparation is a critical step and often involves techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte from the biological matrix (e.g., plasma, urine, tissue homogenates). LLE with solvents like ethyl acetate (B1210297) has proven effective for extracting benzothiazole derivatives from aqueous matrices. ucdavis.edu
Method validation is performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve: The relationship between the instrumental response and the known concentrations of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
For benzothiazole compounds, LC-MS/MS is often the preferred platform for bioanalytical assays due to its high sensitivity and specificity, which allows for the determination of low concentrations in complex biological samples. nih.gov The development of such assays should be rugged enough to be transferable between laboratories and adaptable for different preclinical study needs. nih.gov
Table 3: Key Validation Parameters for a Bioanalytical Assay
| Validation Parameter | Acceptance Criteria (Typical) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LOQ) |
| Selectivity | No significant interference at the retention time of the analyte |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
Future Research Directions and Potential Academic Applications of 2 1 Hexylhydrazinyl Benzothiazole
Prospects for Further Lead Optimization and Structural Diversification
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For 2-(1-Hexylhydrazinyl)benzothiazole, several avenues for optimization and structural diversification exist, building upon established structure-activity relationship (SAR) studies of related benzothiazole (B30560) derivatives. nih.gov
Future research can systematically explore modifications at three key positions: the benzothiazole ring, the hydrazine (B178648) linker, and the hexyl chain.
Benzothiazole Ring Substitution: The benzene (B151609) portion of the benzothiazole core is amenable to substitution at various positions. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring system, potentially influencing target binding and metabolic stability. For instance, studies on other benzothiazoles have shown that substitutions at the 2- and 6-positions can significantly impact anticancer potential. nih.gov
Hydrazine Linker Modification: The hydrazine group is a key pharmacophore that can be altered to fine-tune activity. This includes N-alkylation, N-acylation, or conversion to hydrazones, which can alter the compound's hydrogen bonding capacity, conformational flexibility, and metabolic profile. rjptonline.org
Alkyl Chain Variation: The hexyl group provides a lipophilic tail that influences the compound's solubility and ability to cross cell membranes. Varying the length of this alkyl chain, introducing branching, or replacing it with cyclic or aromatic moieties can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. nih.govnih.gov
A systematic approach to these modifications, guided by computational modeling and in vitro screening, can lead to the identification of new analogues with improved drug-like characteristics.
Table 1: Potential Strategies for Structural Modification of this compound
| Molecular Section | Modification Strategy | Potential Outcome |
| Benzothiazole Ring | Introduction of substituents (e.g., -F, -Cl, -OCH3) | Enhanced target affinity, altered metabolic stability |
| Hydrazine Linker | Acylation, conversion to hydrazones or pyrazoles | Modified hydrogen bonding, improved selectivity |
| Hexyl Chain | Varying length, introducing branching or rings | Optimized lipophilicity and pharmacokinetic profile |
Exploration of Novel Biological Targets and Therapeutic Areas
The benzothiazole scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. benthamscience.com While the specific targets of this compound are not fully elucidated, research on analogous compounds provides a roadmap for exploring its therapeutic potential across various diseases.
Oncology: Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms. nih.govresearchgate.net Some derivatives function as inhibitors of critical enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and DNA gyrase. nih.govrsc.org Further investigation could explore the potential of this compound derivatives as inhibitors of novel oncogenic targets like the transcription factor FOXM1, which is overexpressed in many solid tumors. nih.gov
Infectious Diseases: The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzothiazole-hydrazine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. rjptonline.orgresearchgate.net The mechanism may involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a validated target in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov
Neurodegenerative Disorders: Certain benzothiazole-containing molecules, such as Riluzole, are used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com This highlights the potential of the scaffold to interact with targets within the central nervous system. Future studies could assess this compound derivatives for neuroprotective effects or for their ability to modulate targets implicated in diseases like Alzheimer's or Parkinson's. mdpi.com
The hybridization of the benzothiazole-hydrazine scaffold with other pharmacologically active moieties, such as triazoles or thiazolidinediones, represents another promising strategy to develop novel molecules with multi-target activity or enhanced potency. rsc.orgnih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models
To effectively evaluate the therapeutic potential of this compound and its derivatives, the use of advanced and relevant preclinical models is essential.
In Vitro Models: Initial screening typically involves two-dimensional (2D) cell cultures using various human cancer cell lines to determine antiproliferative activity. tandfonline.comresearchgate.net However, three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly being used as they more accurately mimic the complex tumor microenvironment. tandfonline.com These 3D models are crucial for assessing a compound's efficacy in a more physiologically relevant context. tandfonline.com Theoretical studies using density functional theory (DFT) can also provide insights into the molecule's photophysical properties and potential for applications like fluorescent probes for detecting hydrazine. nih.gov
The data generated from these advanced models are critical for establishing a strong preclinical proof-of-concept, which is a prerequisite for any potential clinical translation.
Combination Studies with Existing Preclinical Agents
A growing strategy in therapeutic development, particularly in oncology, is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce toxicity. Future academic research should explore the potential of combining this compound derivatives with existing preclinical or clinically approved agents.
Given the documented anticancer properties of the benzothiazole scaffold, combination studies could focus on:
Pairing with Standard Chemotherapeutics: Investigating combinations with conventional DNA-damaging agents or mitotic inhibitors could reveal synergistic interactions, potentially allowing for lower doses of each agent and reducing side effects.
Combination with Targeted Therapies: If a derivative of this compound is found to inhibit a specific signaling pathway (e.g., EGFR), combining it with an agent that targets a parallel or downstream pathway could be a powerful strategy to prevent compensatory signaling and the development of resistance.
Synergy with Immunotherapies: Exploring whether these compounds can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors would be a novel and impactful area of research.
The rationale for any combination study must be based on the elucidated mechanism of action of the benzothiazole-hydrazine derivative to ensure a scientifically sound hypothesis for potential synergy.
Challenges and Opportunities in the Academic Translation of Benzothiazole-Hydrazine Derivatives
The translation of a promising compound from academic research to clinical application is a complex and challenging process. For benzothiazole-hydrazine derivatives, several key hurdles and opportunities exist.
Challenges:
ADMET Properties: A primary challenge is optimizing the ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Poor solubility, rapid metabolism, or off-target toxicity can halt the development of an otherwise potent compound. nih.gov
Target Specificity: Many biologically active small molecules suffer from a lack of specificity, leading to off-target effects. Enhancing the selectivity of benzothiazole-hydrazine derivatives for their intended biological target over other proteins is a significant medicinal chemistry challenge. nih.gov
Synthesis and Scalability: Developing efficient, cost-effective, and scalable synthetic routes is crucial for producing the quantities of the compound needed for extensive preclinical and potential clinical studies.
Opportunities:
Scaffold Versatility: The benzothiazole core is a highly versatile and "tunable" scaffold. mdpi.com The vast chemical space that can be explored through structural modifications provides a significant opportunity to overcome the challenges of ADMET and selectivity.
Addressing Unmet Medical Needs: Benzothiazole-hydrazine derivatives show potential in therapeutic areas with significant unmet needs, such as drug-resistant cancers and multidrug-resistant bacterial infections. nih.gov This provides a strong motivation for their continued development.
Pharmacophoric Hybridization: The strategy of combining the benzothiazole-hydrazine scaffold with other known pharmacophores offers a rational approach to developing novel drugs with improved efficacy and potentially new mechanisms of action. rsc.org
Successfully navigating these challenges will require a multidisciplinary approach, integrating medicinal chemistry, molecular biology, and pharmacology to unlock the full therapeutic potential of this promising class of compounds.
Q & A
Q. Table 1. Synthetic Yields of 2-Arylbenzothiazoles Under Catalytic Conditions
| Benzaldehyde Substituent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-CF₃ | Cu | 94 | 99 |
| 4-OCH₃ | Cu | 68 | 84 |
| 4-Cl | Pd | 83 | 95 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
